
Sodium;nonadecafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;nonadecafluoride is an inorganic compound with the chemical formula NaF. It is a colorless or white solid that is highly soluble in water. This compound is commonly used in various applications, including dental care, water fluoridation, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;nonadecafluoride is typically prepared by treating hydrofluoric acid (HF) with sodium carbonate (Na2CO3) or sodium hydroxide (NaOH). The reaction produces sodium fluoride and water. The resulting solution is then evaporated, and the remaining solid is dried and ground to a fine powder .
Industrial Production Methods
In industrial settings, this compound is produced through the neutralization of hydrofluoric acid with sodium hydroxide. The reaction is carried out in large reactors, and the product is subsequently purified and crystallized .
Chemical Reactions Analysis
Types of Reactions
Sodium;nonadecafluoride undergoes various chemical reactions, including:
Oxidation: Sodium fluoride can react with oxygen to form sodium oxide and fluorine gas.
Reduction: It can be reduced by strong reducing agents to form sodium metal and hydrogen fluoride.
Common Reagents and Conditions
Oxidation: Requires high temperatures and the presence of oxygen.
Reduction: Involves strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Typically carried out in anhydrous conditions with reagents like acyl chlorides.
Major Products Formed
Oxidation: Sodium oxide (Na2O) and fluorine gas (F2).
Reduction: Sodium metal (Na) and hydrogen fluoride (HF).
Substitution: Corresponding fluorides, such as acyl fluorides.
Scientific Research Applications
Sodium;nonadecafluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Utilized in dental care products to prevent tooth decay and in radiopharmaceuticals for medical imaging
Industry: Applied in the production of aluminum, glass, and ceramics.
Mechanism of Action
The mechanism of action of sodium;nonadecafluoride involves the release of fluoride ions (F-) in aqueous solutions. These fluoride ions interact with various molecular targets, including:
Dental Enamel: Fluoride ions enhance the remineralization of dental enamel by forming fluorapatite, which is more resistant to acid attacks.
Comparison with Similar Compounds
Sodium;nonadecafluoride can be compared with other similar compounds, such as:
Sodium chloride (NaCl): Both are ionic compounds, but sodium chloride is used primarily as a seasoning and preservative, while sodium fluoride is used in dental care and water fluoridation.
Sodium bromide (NaBr): Similar in structure, but sodium bromide is used in photography and as a sedative.
Sodium iodide (NaI): Used in medical imaging and as a nutritional supplement.
Conclusion
This compound is a versatile compound with numerous applications in various fields. Its unique chemical properties and reactivity make it valuable in scientific research, industrial processes, and medical applications.
Properties
CAS No. |
591721-29-8 |
|---|---|
Molecular Formula |
F19Na-18 |
Molecular Weight |
383.9594294 g/mol |
IUPAC Name |
sodium;nonadecafluoride |
InChI |
InChI=1S/19FH.Na/h19*1H;/q;;;;;;;;;;;;;;;;;;;+1/p-19 |
InChI Key |
ZNESQCKKMIUWBU-UHFFFAOYSA-A |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12579480.png)
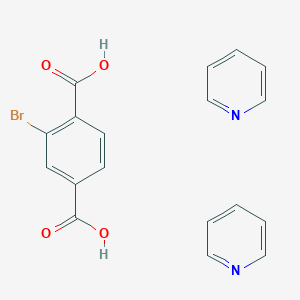
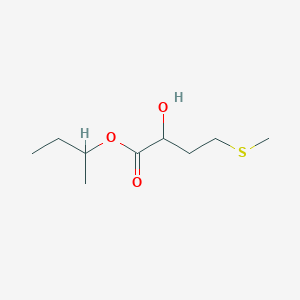
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)
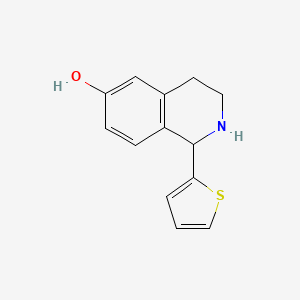
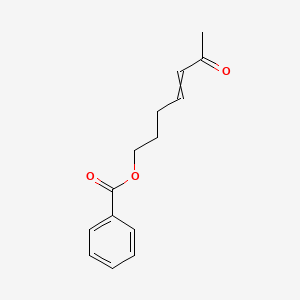
![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
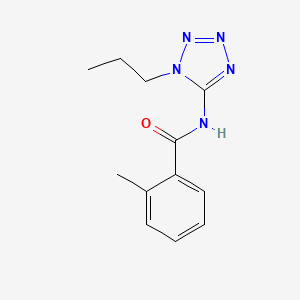
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
